3-Ethyl-4,4-dimethylpentan-2-ol
Description
Properties
CAS No. |
21102-09-0 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-ethyl-4,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C9H20O/c1-6-8(7(2)10)9(3,4)5/h7-8,10H,6H2,1-5H3 |
InChI Key |
YGQDLQQRBCOMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Ketones
Hydrogenation of ketones to secondary alcohols using transition metal catalysts offers a scalable route. The continuous hydrogenation process described for 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one highlights the efficacy of nickel-based catalysts under high pressure. For 3-ethyl-4,4-dimethylpentan-2-ol:
Reaction Scheme:
$$
\text{3-Ethyl-4,4-dimethylpentan-2-one} + \text{H}_2 \xrightarrow[\text{50-400 bar}]{\text{Ni/Fe, 30-70°C}} \text{3-Ethyl-4,4-dimethylpentan-2-ol}
$$
| Parameter | Value |
|---|---|
| Catalyst | Ni-Fe alloy (15% Fe) |
| Pressure | 200 bar |
| Temperature | 60°C |
| Solvent | Methanol |
| Space Velocity | 200 g ketone/L catalyst·h |
Advantages:
- Continuous flow systems achieve 99.9% purity with minimal byproducts like 3-ethyl-4,4-dimethylpentan-3-ol.
- Catalyst longevity exceeds 5,400 hours without activity loss.
Limitations:
- Synthesis of the ketone precursor (3-ethyl-4,4-dimethylpentan-2-one) requires additional steps, potentially involving Claisen condensation or Friedel-Crafts acylation.
Hydroboration-Oxidation of Alkenes
Anti-Markovnikov addition of boron to alkenes followed by oxidation provides stereoselective alcohol formation. For 3-ethyl-4,4-dimethylpentan-2-ol, the alkene precursor 3-ethyl-4,4-dimethylpent-1-ene would undergo hydroboration with disiamylborane:
Reaction Scheme:
$$
\text{3-Ethyl-4,4-dimethylpent-1-ene} \xrightarrow[\text{THF}]{\text{Disiamylborane}} \text{3-Ethyl-4,4-dimethylpentan-2-ol}
$$
Procedure:
- React the alkene with disiamylborane in tetrahydrofuran at 0°C.
- Oxidize the intermediate alkylborane with hydrogen peroxide and sodium hydroxide.
- Isolate the alcohol via fractional distillation.
Considerations:
- The alkene must be synthesized through Wittig olefination or dehydration of a tertiary alcohol, introducing synthetic complexity.
- Regioselectivity depends on alkene geometry; trans-alkenes favor anti-Markovnikov addition.
Nucleophilic Substitution of Halides
While less common for secondary alcohols, SN2 displacement of alkyl halides under strongly basic conditions could theoretically yield the target compound:
Reaction Scheme:
$$
\text{3-Ethyl-4,4-dimethylpentan-2-yl bromide} + \text{H}_2\text{O} \xrightarrow{\text{KOH, DMSO}} \text{3-Ethyl-4,4-dimethylpentan-2-ol}
$$
Challenges:
- Steric hindrance around the electrophilic carbon drastically reduces SN2 reactivity.
- Competing elimination (E2) would dominate, forming alkenes rather than the alcohol.
Comparative Analysis of Synthetic Routes
Key Findings:
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,4-dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-ethyl-4,4-dimethylpentan-2-one, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-Ethyl-4,4-dimethylpentan-2-one
Reduction: 3-Ethyl-4,4-dimethylpentan-2-ol
Substitution: Corresponding alkyl chlorides
Scientific Research Applications
3-Ethyl-4,4-dimethylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its role as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific alcohol properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,4-dimethylpentan-2-ol involves its interaction with molecular targets through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes. Its tertiary alcohol structure provides stability and resistance to certain types of chemical degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Ethyl-4,4-dimethylpentan-2-ol with structurally related alcohols, highlighting key differences in substituents, molecular weight, and CAS identifiers:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 3-Ethyl-4,4-dimethylpentan-2-ol | Not explicitly provided¹ | C₉H₂₀O | 144.26 (calculated) | Ethyl at C3; dimethyl at C4 |
| 4,4-Dimethylpentan-2-ol | 6144-93-0 | C₇H₁₆O | 116.20 | Dimethyl at C4; lacks ethyl group |
| 2-Methyl-3-pentanol | 565-67-3 | C₆H₁₄O | 102.17 | Methyl at C2; hydroxyl at C3 |
| 4,4-Dimethylpent-2-en-1-ol | Not provided | C₇H₁₂O | 112.17 | Unsaturated (C2 double bond); hydroxyl at C1 |
| 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol | 36400-98-3 | C₁₈H₃₆O | 268.48 | Extended carbon chain with multiple methyl groups |
¹No explicit CAS number found in the evidence for 3-Ethyl-4,4-dimethylpentan-2-ol. Its isomer, 4,4-dimethylpentan-2-ol, is well-documented .
Key Observations:
Branching and Steric Effects: The ethyl group in 3-Ethyl-4,4-dimethylpentan-2-ol introduces greater steric hindrance compared to 4,4-dimethylpentan-2-ol, which may reduce its reactivity in nucleophilic substitution or oxidation reactions . 2-Methyl-3-pentanol (CAS 565-67-3) has a simpler branching pattern, leading to a lower molecular weight (102.17 vs. 144.26) and likely lower boiling point .
Hydrophobicity :
- The extended alkyl chains in 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol (CAS 36400-98-3) enhance hydrophobicity compared to 3-Ethyl-4,4-dimethylpentan-2-ol, impacting solubility in polar solvents .
Such stereoisomers could exhibit distinct biological or catalytic activities .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-ethyl-4,4-dimethylpentan-2-ol, and how can purity be optimized?
- Methodological Answer : A common approach involves Grignard reagent addition to ketones. For example, reacting 3-ethyl-4,4-dimethylpentan-2-one with methylmagnesium bromide under anhydrous conditions, followed by acid quenching. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the tertiary alcohol. Monitor purity using gas chromatography (GC) with flame ionization detection (FID) .
- Key Data : Related alcohols (e.g., 4,4-dimethylpentan-2-ol) require inert storage (argon) to prevent oxidation, suggesting similar handling for the target compound .
Q. Which spectroscopic techniques are most reliable for structural confirmation of 3-ethyl-4,4-dimethylpentan-2-ol?
- Methodological Answer :
- NMR : H and C NMR to identify branching (e.g., δ 1.2–1.4 ppm for methyl groups adjacent to ethyl substituents). Compare with databases (e.g., NIST) for tertiary alcohol signatures .
- IR : Broad O-H stretch near 3400 cm and C-O stretch at ~1050 cm.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 144 (CHO) and fragmentation patterns (e.g., loss of HO at m/z 126) .
Advanced Research Questions
Q. How can conflicting data from NMR and X-ray crystallography be resolved when characterizing 3-ethyl-4,4-dimethylpentan-2-ol derivatives?
- Methodological Answer : Cross-validate using dynamic NMR (DNMR) to assess conformational flexibility. For solid-state discrepancies, employ computational modeling (DFT or molecular mechanics) to compare experimental and theoretical spectra. X-ray diffraction remains the gold standard for absolute configuration determination .
Q. What mechanistic insights explain the stereoselective synthesis of 3-ethyl-4,4-dimethylpentan-2-ol under catalytic conditions?
- Methodological Answer : Study reaction kinetics using O isotopic labeling in ketone precursors to trace oxygen incorporation. Employ chiral catalysts (e.g., BINOL-based systems) and analyze enantiomeric excess (ee) via chiral GC or HPLC. Computational studies (e.g., transition state modeling) can clarify steric effects from the 4,4-dimethyl group .
Safety and Compliance
Q. What are the recommended storage conditions to prevent degradation of 3-ethyl-4,4-dimethylpentan-2-ol in long-term studies?
- Methodological Answer : Store under inert gas (N or Ar) at 2–8°C in amber glass to minimize light-induced oxidation. Monitor for peroxide formation using test strips if solvents like ethers are present. Classify as a flammable liquid (UN 1987) during transport, adhering to OSHA and EPA guidelines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported boiling points for structurally similar alcohols (e.g., 4,4-dimethylpentan-2-ol vs. target compound)?
- Methodological Answer : Re-measure using calibrated equipment (e.g., ebulliometry) under standardized pressure. Compare with predictive models (e.g., Antoine equation) and literature values from authoritative sources (e.g., NIST). Note that branching reduces boiling points due to decreased surface area .
Experimental Design
Q. What strategies optimize the yield of 3-ethyl-4,4-dimethylpentan-2-ol in scaled-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
